molecular formula C19H33IN2O B14695183 1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide CAS No. 25517-18-4

1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide

Cat. No.: B14695183
CAS No.: 25517-18-4
M. Wt: 432.4 g/mol
InChI Key: DSGJDWZPZBHSAK-UHFFFAOYSA-N
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Description

1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide is a compound that features an adamantane moiety, a piperidinium ring, and an iodide ion. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide typically involves the reaction of 1-adamantylamine with an appropriate piperidine derivative. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is usually carried out under reflux conditions to ensure complete conversion. The iodide ion is introduced through the addition of an iodinating agent such as iodine or potassium iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Adamantanone derivatives.

    Reduction: Secondary amines.

    Substitution: Corresponding halide or hydroxide derivatives.

Scientific Research Applications

1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The piperidinium ring can interact with various receptors or enzymes, modulating their activity. The iodide ion may also play a role in the compound’s overall reactivity and interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • Diethyl-1-(1-adamantyl)-2-bromoethylidenemalonate

Uniqueness

1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide is unique due to its combination of an adamantane moiety with a piperidinium ring and an iodide ion. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

25517-18-4

Molecular Formula

C19H33IN2O

Molecular Weight

432.4 g/mol

IUPAC Name

N-(1-adamantyl)-3-(1-methylpiperidin-1-ium-1-yl)propanamide;iodide

InChI

InChI=1S/C19H32N2O.HI/c1-21(6-3-2-4-7-21)8-5-18(22)20-19-12-15-9-16(13-19)11-17(10-15)14-19;/h15-17H,2-14H2,1H3;1H

InChI Key

DSGJDWZPZBHSAK-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCCC1)CCC(=O)NC23CC4CC(C2)CC(C4)C3.[I-]

Origin of Product

United States

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